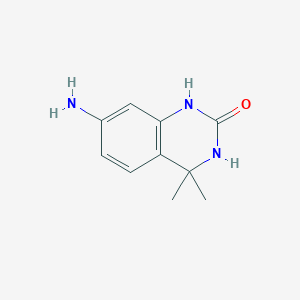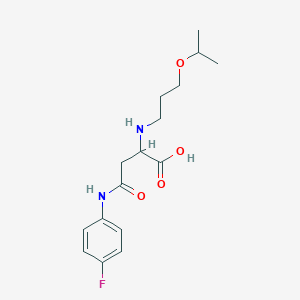
4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases.
Mécanisme D'action
4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid works by inhibiting the activity of PIP5K, an enzyme that plays a key role in cell signaling and migration. PIP5K catalyzes the conversion of phosphatidylinositol 4-phosphate (PI4P) to phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling molecule that regulates a wide range of cellular processes, including cell growth, differentiation, and migration. By inhibiting the activity of PIP5K, 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid reduces the production of PIP2, leading to a reduction in cell signaling and migration.
Biochemical and physiological effects:
4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of pro-inflammatory cytokine production, and the reduction of atherosclerotic plaque formation. 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid has also been shown to have a neuroprotective effect in animal models of Parkinson's disease, suggesting its potential use in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is its high specificity for PIP5K, which reduces the risk of off-target effects. 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is also relatively easy to synthesize and has good solubility in water and organic solvents, making it suitable for a wide range of experimental applications. However, one of the limitations of 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, including the development of more potent and selective inhibitors of PIP5K, the investigation of the role of PIP5K in other diseases, such as diabetes and Alzheimer's disease, and the development of new therapeutic applications for 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, such as in the treatment of neurodegenerative diseases. Additionally, the use of 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid can be synthesized using a three-step process that involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 3-isopropoxypropylamine and finally, the hydrolysis of the resulting amide. The final product is obtained as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid has been shown to inhibit the proliferation of cancer cells by blocking the activity of phosphatidylinositol 4-phosphate 5-kinase (PIP5K), an enzyme that plays a key role in cell signaling and migration. In inflammation research, 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of PIP5K. In cardiovascular research, 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid has been shown to reduce the formation of atherosclerotic plaques by inhibiting the migration and proliferation of smooth muscle cells.
Propriétés
IUPAC Name |
4-(4-fluoroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4/c1-11(2)23-9-3-8-18-14(16(21)22)10-15(20)19-13-6-4-12(17)5-7-13/h4-7,11,14,18H,3,8-10H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQFTMZLIDKDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

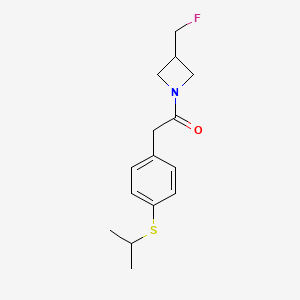

![N-[2-[(1-Acetyl-3,4-dihydro-2H-quinolin-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2854511.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2854512.png)
![5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2854516.png)
![N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2854518.png)
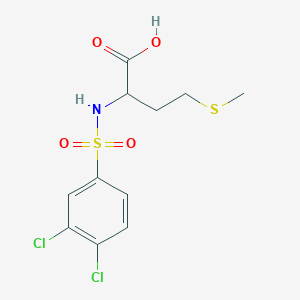
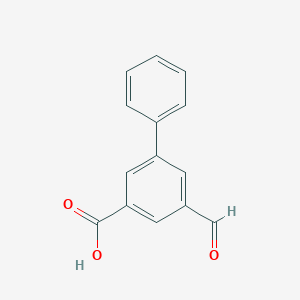
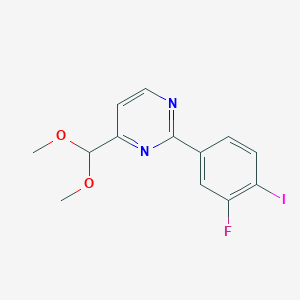
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2854527.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2854528.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2854529.png)
![2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2854530.png)
